Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,3-d]pyrimidine: Studied for its antiviral and anticancer activities.
Uniqueness
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is unique due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for the development of targeted therapies .
Biological Activity
Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, highlighting key findings from various studies.
- Molecular Formula : C15H15N3O2
- CAS Number : 1440526-55-5
- Molar Mass : 269.3 g/mol
The compound features a pyrrolo-pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antibacterial activity. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents . While specific data on this compound is limited, the structural similarities suggest comparable activity.
Anticancer Properties
Pyrrolo[3,4-d]pyrimidines have been explored for their anticancer potential. A study reported that related compounds exhibited antiproliferative activity against various human tumor cell lines with GI50 values in the nanomolar to micromolar range . The mechanism of action often involves the inhibition of critical cellular pathways, making these compounds valuable in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrolo[3,4-d]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrimidine ring can enhance solubility and potency:
Modification | Effect on Activity |
---|---|
Addition of polar groups | Improved aqueous solubility and metabolic stability |
Substituents at position 2 or 4 | Enhanced antibacterial properties |
Aryl group substitutions | Increased antiparasitic activity |
These modifications can significantly influence the pharmacokinetic properties and overall efficacy of the compounds.
Case Studies
- Antibacterial Evaluation : A series of pyrrole benzamide derivatives were synthesized and evaluated for antibacterial activity. The most potent compounds had MIC values significantly lower than traditional antibiotics like ciprofloxacin, suggesting a promising alternative for treating resistant bacterial strains .
- Anticancer Studies : In vitro studies demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanisms involved apoptosis induction and cell cycle arrest in cancerous cells .
Properties
IUPAC Name |
benzyl 5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(19-9-11-4-2-1-3-5-11)17-7-12-6-15-10-16-13(12)8-17/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLWRWXEMRKQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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